![molecular formula C4H3ClN6 B1597270 1H-1,2,3-Triazolo[4,5-d]pyrimidin-5-amine, 7-chloro- CAS No. 88780-84-1](/img/structure/B1597270.png)
1H-1,2,3-Triazolo[4,5-d]pyrimidin-5-amine, 7-chloro-
Overview
Description
“1H-1,2,3-Triazolo[4,5-d]pyrimidin-5-amine, 7-chloro-” is a chemical compound with the molecular formula C4H4N6 . It is also known as 8-Azaadenine and is a useful reagent in developing acyclic nucleotide analogs derived from 8-Azapurines . It is an off-white powder .
Synthesis Analysis
A novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles, and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized via the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .Molecular Structure Analysis
The molecular structure of “1H-1,2,3-Triazolo[4,5-d]pyrimidin-5-amine, 7-chloro-” can be found in various databases such as the NIST Chemistry WebBook and ChemicalBook .Physical And Chemical Properties Analysis
The compound has a melting point of >300 °C and a boiling point of approximately 240.36°C . It has a density of 1.3184 (rough estimate) and a refractive index of 1.8750 (estimate) . It is slightly soluble in DMSO and very slightly soluble in methanol when heated and sonicated .Scientific Research Applications
Medicinal Chemistry
This compound has been used in medicinal chemistry for various purposes. For instance, it has been used in the development of c-Met inhibitors . c-Met is a protein that plays a crucial role in cellular processes such as growth, regeneration, and healing. Inhibitors of c-Met are being researched for their potential to treat various types of cancer .
GABA A Modulating Activity
The compound has also been used in research related to GABA A modulating activity . GABA A is a type of receptor in the nervous system that responds to the neurotransmitter GABA, the chief inhibitory compound in the mature vertebrate central nervous system. Modulating the activity of these receptors can have effects on mood, sleep, and certain types of neurological disorders .
Fluorescent Probes
Another application of this compound is in the creation of fluorescent probes . These are substances that absorb light at a certain wavelength and then emit light at a longer wavelength, making them useful for a variety of research applications, including the study of biological systems .
Structural Units of Polymers
This compound has been used as a structural unit in the creation of polymers . Polymers with specific structural units can have unique properties, making them useful for a wide range of applications, from materials science to biotechnology .
Cardiovascular Disorders
The compound has been utilized in the treatment of cardiovascular disorders . It’s being researched for its potential benefits in treating conditions related to the heart and blood vessels .
Type 2 Diabetes
Research has also been conducted on the use of this compound in the treatment of type 2 diabetes . This is a chronic condition that affects the way the body processes blood sugar (glucose) .
Hyperproliferative Disorders
The compound has shown potential in the treatment of hyperproliferative disorders . These are conditions characterized by an abnormal increase in the number of cells in an organ or a tissue with normal arrangement .
Antitumor Effect
Finally, the compound has demonstrated potent antitumor effects . It has shown superior cytotoxic activities against certain types of cancer cells, indicating its potential as a therapeutic agent in cancer treatment .
Safety And Hazards
The compound is classified as an irritant (GHS07) with hazard statements H315-H319-H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) . The compound has a toxicity of LD50, intraperitoneal, 315mg/kg in mice .
properties
IUPAC Name |
7-chloro-2H-triazolo[4,5-d]pyrimidin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClN6/c5-2-1-3(10-11-9-1)8-4(6)7-2/h(H3,6,7,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHVGSGWNKPENEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=NNN=C1N=C(N=C2Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClN6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00335107 | |
| Record name | 7-Chloro-2H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00335107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-1,2,3-Triazolo[4,5-d]pyrimidin-5-amine, 7-chloro- | |
CAS RN |
1135074-15-5, 88780-84-1 | |
| Record name | 7-Chloro-2H-1,2,3-triazolo[4,5-d]pyrimidin-5-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1135074-15-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Chloro-2H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00335107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(3-Chloro-2-pyrazinyl)amino]-1-ethanol](/img/structure/B1597189.png)
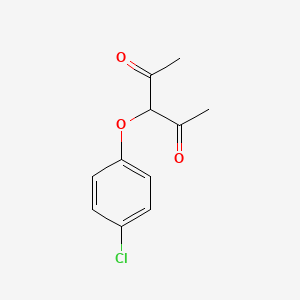
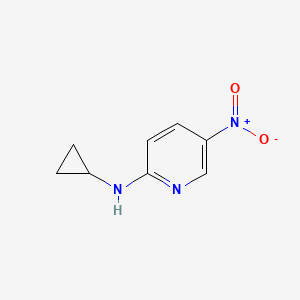
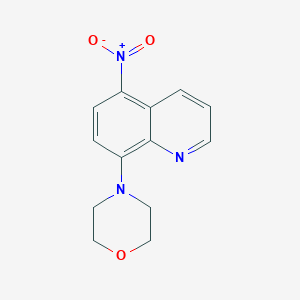

![3-Methoxy-2-[(2-methylbenzyl)oxy]benzaldehyde](/img/structure/B1597200.png)
![[1,2,4]Triazolo[4,3-a]pyridine-3-carboxylic acid](/img/structure/B1597201.png)
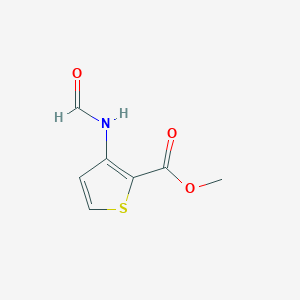
![1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B1597203.png)


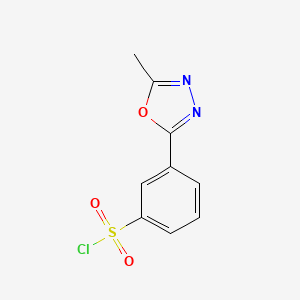
![[5-Methyl-2-(trifluoromethyl)-3-furyl]methylamine](/img/structure/B1597209.png)
